
(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
Overview
Description
(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.
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Biological Activity
(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride, also known as THP-Glycine, is a derivative of glycine that has gained attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including its pharmacodynamics, structure-activity relationships, and relevant case studies.
- Chemical Formula : C7H13NO3
- Molecular Weight : 159.18 g/mol
- CAS Number : 868748-75-8
- Solubility : Highly soluble in water (up to 10,000 mg/ml) .
The compound's biological activity is primarily attributed to its structural similarity to glycine, allowing it to interact with glycine receptors and potentially modulate neurotransmission. Its effects on various cellular pathways are being investigated, particularly in the context of neuropharmacology and cancer therapy.
Neuropharmacological Effects
Research indicates that this compound may influence excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the central nervous system. Elevated glutamate levels are associated with neurotoxicity and various neurological disorders .
Anticancer Activity
In vitro studies have shown that derivatives of (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid can inhibit the proliferation of several cancer cell lines. For instance, compounds related to this structure demonstrated significant antiproliferative effects against human cancer cell lines such as HeLa and MDA-MB-231, with IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is influenced by modifications to its structure:
Modification | Effect on Activity |
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Addition of aromatic groups | Increased potency against cancer cells |
Alteration of amine substituents | Variability in receptor affinity |
These modifications can enhance the compound's ability to penetrate biological barriers and improve its pharmacokinetic profile .
Case Studies
-
Neuroprotective Effects :
A study evaluated the neuroprotective properties of THP-Glycine in models of oxidative stress. Results indicated that treatment with this compound significantly reduced neuronal cell death and improved cell viability compared to controls. -
Antitumor Activity :
In a recent investigation, THP-Glycine derivatives were tested against a panel of cancer cell lines. The results showed that certain derivatives exhibited IC50 values lower than 50 µM, indicating promising anticancer potential .
Q & A
Basic Research Questions
Q. What are the optimal storage conditions for (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride to ensure long-term stability?
- Methodological Answer : The compound should be stored as a powder at -20°C in a moisture-free environment to prevent hydrolysis. For solutions, use -80°C storage in anhydrous solvents (e.g., DMSO or ethanol) to avoid degradation. Stability studies indicate <5% decomposition over one year under these conditions. Always pre-purge vials with inert gas (N₂ or Ar) to minimize oxidation .
Q. How can the purity of this compound be verified experimentally?
- Methodological Answer : Use HPLC with UV detection (λ = 210–220 nm) on a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid. Compare retention times against a certified reference standard. For chiral purity, employ chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol (80:20) to confirm enantiomeric excess (>99% for the R-form) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A two-step synthesis is typical:
Strecker synthesis : React tetrahydro-2H-pyran-4-carbaldehyde with ammonium chloride and potassium cyanide to form the α-aminonitrile intermediate.
Hydrolysis and resolution : Hydrolyze the nitrile under acidic conditions (HCl, 80°C), followed by enzymatic resolution using penicillin acylase to isolate the R-enantiomer. Yields range from 40–60% after crystallization .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points for this compound?
- Methodological Answer : Conflicting melting points (e.g., 48–50°C vs. 52–54°C) may arise from polymorphic forms or residual solvent. Use differential scanning calorimetry (DSC) to identify thermal transitions and X-ray crystallography to confirm crystal structure. Pre-dry samples under vacuum (24 h, 40°C) to eliminate solvent effects .
Q. What strategies are effective for improving enantiomeric excess in the synthesis of the R-enantiomer?
- Methodological Answer : Optimize the enzymatic resolution step by screening acylase variants (e.g., from E. coli or Bacillus spp.) for higher stereoselectivity. Alternatively, use dynamic kinetic resolution with a palladium catalyst to racemize the undesired S-enantiomer in situ, achieving >98% ee. Monitor reaction progress via chiral HPLC .
Q. How does the compound’s stability vary under different pH conditions in aqueous buffers?
- Methodological Answer : Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) show rapid degradation at acidic pH (<72 h at 25°C). Use UPLC-MS to identify degradation products (e.g., tetrahydro-2H-pyran-4-yl acetic acid via deamination). For long-term aqueous use, buffer solutions should be maintained at pH 6–8 and stored at 4°C .
Q. What analytical techniques are suitable for quantifying trace impurities in this compound?
- Methodological Answer : LC-MS/MS with a polarity-switching method (ESI+ and ESI-) detects impurities at 0.1% levels. Key impurities include the S-enantiomer, residual tetrahydro-2H-pyran-4-carbaldehyde, and dimerization byproducts. For non-volatile impurities, use ion chromatography with suppressed conductivity detection .
Q. How does the compound’s reactivity compare to structurally similar amino acids (e.g., D-4-hydroxyphenylglycine) in peptide coupling reactions?
Properties
IUPAC Name |
(2R)-2-amino-2-(oxan-4-yl)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)5-1-3-11-4-2-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYXIPVLUOQKMK-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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